[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a triazole moiety and aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: The aromatic groups are introduced through substitution reactions, often involving halogenated precursors.
Coupling Reactions: The piperazine ring is coupled with the triazole moiety using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine
- 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methoxyphenyl)piperazine
Uniqueness
1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and biological activity. The presence of both bromine and chlorine atoms in the aromatic rings can enhance its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C21H21BrClN5O |
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Molecular Weight |
474.8 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21BrClN5O/c1-14-3-6-17(23)13-19(14)26-9-11-27(12-10-26)21(29)20-15(2)28(25-24-20)18-7-4-16(22)5-8-18/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
JTPCBNPOAVKYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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